![molecular formula C8H7ClF3N3O B1417806 8-chloro-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one CAS No. 1260585-12-3](/img/structure/B1417806.png)
8-chloro-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one
Descripción general
Descripción
Pyrimidinamine derivatives, which might be structurally similar to the compound you mentioned, are considered promising agricultural compounds due to their outstanding activity and unique mode of action . They act as mitochondrial complex I electron transport inhibitors .
Synthesis Analysis
In a study, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .Molecular Structure Analysis
The molecular structure of such compounds is typically characterized by the presence of a pyrimidine moiety, which is a heterocyclic aromatic ring similar to pyridine and benzene .Chemical Reactions Analysis
Pyrimidinamine derivatives are often synthesized through various chemical reactions involving pyrimidifen . The exact reactions would depend on the specific structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their specific structure. For instance, 2-(TRIFLUOROMETHYL)PYRIMIDIN-5-AMINE is used in the preparation of heteroaryl compounds useful as Raf kinase inhibitors .Aplicaciones Científicas De Investigación
-
Fungicidal Activity
- Field : Medicinal Chemistry
- Application : Pyrimidinamine derivatives, which include compounds similar to the one you mentioned, have been used in the design and synthesis of fungicides .
- Method : A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to bioisosterism .
- Results : The new compounds showed excellent fungicidal activity. One of the compounds had a significant control effect on corn rust with EC50 values of 0.60 mg/L, compared to the commercial fungicide tebuconazole (1.65 mg/L) .
-
Neuroprotective and Anti-neuroinflammatory Agents
- Field : Pharmaceutical Research
- Application : Triazole-pyrimidine hybrids, which are structurally similar to the compound you mentioned, have been studied for their potential neuroprotective and anti-neuroinflammatory properties .
- Method : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. Their neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. Some compounds exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
-
Raf Kinase Inhibitors
- Field : Medicinal Chemistry
- Application : Compounds similar to the one you mentioned are used in the preparation of heteroaryl compounds useful as Raf kinase inhibitors . Raf kinases are part of the Ras/Raf/MEK/ERK signal transduction cascade and are involved in cell division, differentiation, and secretion .
- Method : The specific methods of application or experimental procedures would depend on the exact nature of the research being conducted .
- Results : The outcomes of such research would also depend on the specific experiments being conducted .
-
Heterocyclic Motifs in Bioactive Compounds
- Field : Pharmaceutical Chemistry
- Application : Nitrogen heterocycles, which include compounds similar to the one you mentioned, are found in various bioactive compounds, including enzymes, proteins, and DNA . These heterocyclic rings are found almost invariably in living systems ranging from the tiniest prokaryotes to the largest eukaryotes .
- Method : The specific methods of application or experimental procedures would depend on the exact nature of the research being conducted .
- Results : The outcomes of such research would also depend on the specific experiments being conducted .
-
Raf Kinase Inhibitors
- Field : Medicinal Chemistry
- Application : Compounds similar to the one you mentioned are used in the preparation of heteroaryl compounds useful as Raf kinase inhibitors . Raf kinases are part of the Ras/Raf/MEK/ERK signal transduction cascade and are involved in cell division, differentiation, and secretion .
- Method : The specific methods of application or experimental procedures would depend on the exact nature of the research being conducted .
- Results : The outcomes of such research would also depend on the specific experiments being conducted .
-
Heterocyclic Motifs in Bioactive Compounds
- Field : Pharmaceutical Chemistry
- Application : Nitrogen heterocycles, which include compounds similar to the one you mentioned, are found in various bioactive compounds, including enzymes, proteins, and DNA . These heterocyclic rings are found almost invariably in living systems ranging from the tiniest prokaryotes to the largest eukaryotes .
- Method : The specific methods of application or experimental procedures would depend on the exact nature of the research being conducted .
- Results : The outcomes of such research would also depend on the specific experiments being conducted .
Direcciones Futuras
The future directions in the research and development of such compounds could involve the design and synthesis of new derivatives with improved activity and safety profiles . The potential of various derivatives of these skeletons to be used not only as drugs, but also as organoelectronic materials; fluorescent materials, etc. cannot be ignored .
Propiedades
IUPAC Name |
2-chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydropyrimido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N3O/c9-5-3-6(16)15-2-1-4(8(10,11)12)13-7(15)14-5/h3-4H,1-2H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPPUVAQWCTKNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C=C(N=C2NC1C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-chloro-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidin-4-ol](/img/structure/B1417723.png)
![5-Chloro-3-[(3,4,5-trimethoxy-benzylidene)-hydrazono]-1,3-dihydro-indol-2-one](/img/structure/B1417725.png)
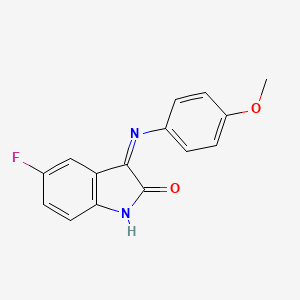
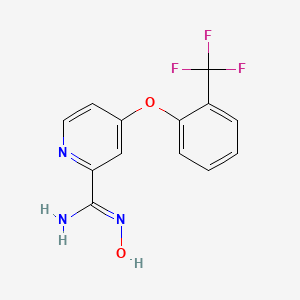
![3-[4-(2-Trifluoromethylbenzyloxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417729.png)
![4-(6-Fluoropyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1417730.png)
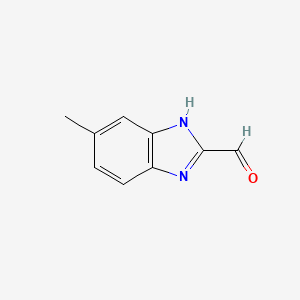
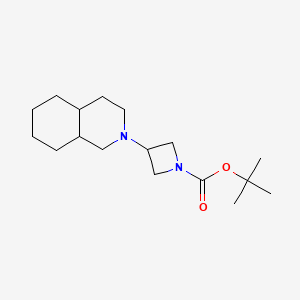
![6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine](/img/structure/B1417734.png)
![2-Chloro-3-[(2-fluorobenzyl)oxy]pyridine](/img/structure/B1417739.png)
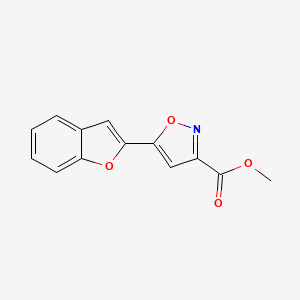
![3-methyl-1-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B1417743.png)
![7-(2,4-dimethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1417744.png)
![1-(3-chlorophenyl)-4-cyclopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1417746.png)